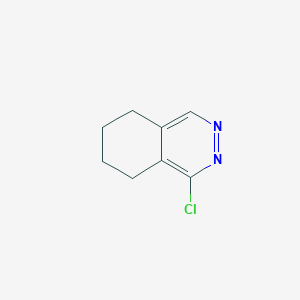

1-Chloro-5,6,7,8-tetrahydrophthalazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-5,6,7,8-tetrahydrophthalazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2/c9-8-7-4-2-1-3-6(7)5-10-11-8/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKUMKAFWPJFNLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(N=NC=C2C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501284717 | |

| Record name | 1-Chloro-5,6,7,8-tetrahydrophthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501284717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14250-52-3 | |

| Record name | 1-Chloro-5,6,7,8-tetrahydrophthalazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14250-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-5,6,7,8-tetrahydrophthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501284717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-5,6,7,8-tetrahydrophthalazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Chloro 5,6,7,8 Tetrahydrophthalazine and Its Precursors

Strategies for the Construction of the Tetrahydrophthalazine Core Structure

The formation of the 5,6,7,8-tetrahydrophthalazine (B12973233) ring system is a crucial step in the synthesis of the target molecule. This is typically achieved through cyclization reactions that form the pyridazine (B1198779) ring fused to a cyclohexane (B81311) core.

Cyclization Reactions in the Formation of the Phthalazine (B143731) Ring System

A prevalent method for the synthesis of the 5,6,7,8-tetrahydrophthalazin-1(2H)-one core involves a two-step process starting from 2-aroylcyclohexane-1-carboxylic acids. These precursors undergo a condensation reaction with hydrazine (B178648) to form 4a,5,8,8a-hexahydro-1(2H)phthalazinones. Subsequent dehydrogenation of these hexahydro derivatives yields the desired 5,6,7,8-tetrahydro-1(2H)phthalazinones. lew.ro

The dehydrogenation step can be effectively carried out using a solution of bromine in acetic acid. This method has been shown to produce the tetrahydrophthalazinone products in high yields, often exceeding 90%. lew.ro The reaction proceeds by heating a suspension of the hexahydro-1(2H)phthalazinone in glacial acetic acid with a bromine solution. The product precipitates upon the addition of water and can be collected by filtration. lew.ro

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 4a,5,8,8a-hexahydro-1(2H)phthalazinone | Bromine, Acetic acid, Heat | 5,6,7,8-tetrahydro-1(2H)phthalazinone | >90 | lew.ro |

Regioselective Halogenation Protocols for Phthalazine Derivatives

The introduction of a chlorine atom at the 1-position of the 5,6,7,8-tetrahydrophthalazine ring is a key transformation. This is typically achieved through the chlorination of the corresponding lactam precursor, 5,6,7,8-tetrahydrophthalazin-1(2H)-one.

Direct Chlorination Methods

The direct conversion of a phthalazin-1(2H)-one to a 1-chlorophthalazine (B19308) is a well-established method in phthalazine chemistry. This transformation is commonly achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base or as a solvent. While much of the literature focuses on the chlorination of aromatic phthalazinones, the underlying chemistry is applicable to their saturated analogues. The lactam tautomer of 5,6,7,8-tetrahydrophthalazin-1(2H)-one can be converted to the corresponding 1-chloro-5,6,7,8-tetrahydrophthalazine through this method. The reaction likely proceeds via the formation of a chloro-phosphate intermediate, which is then displaced by a chloride ion.

| Starting Material | Reagent | Product | Reference |

| 5,6,7,8-tetrahydrophthalazin-1(2H)-one | Phosphorus oxychloride (POCl₃) | This compound | General Method |

Nucleophilic Substitution of Precursors for Halogen Introduction

The chlorination of 5,6,7,8-tetrahydrophthalazin-1(2H)-one with phosphorus oxychloride can be viewed as a nucleophilic substitution reaction on the lactam. The lactam can exist in equilibrium with its tautomeric lactim form. The hydroxyl group of the lactim is a poor leaving group, but it can be activated by reaction with phosphorus oxychloride to form a good leaving group. A subsequent nucleophilic attack by a chloride ion results in the formation of the desired this compound. This two-step sequence of activation and substitution is a common strategy for the conversion of amides and lactams to their corresponding chloro-derivatives.

Synthesis of Key Intermediates Leading to this compound

The primary key intermediate for the synthesis of this compound is 5,6,7,8-tetrahydrophthalazin-1(2H)-one. As outlined in section 2.1.1, a reliable route to this intermediate begins with 2-aroylcyclohexane-1-carboxylic acids. lew.ro These dicarbonyl compounds can be synthesized through various classical organic reactions, such as the Friedel-Crafts acylation of a suitable cyclohexene (B86901) derivative followed by oxidation, or the acylation of a cyclohexanone (B45756) enamine followed by hydrolysis.

Preparation of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine

The synthesis of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine is achieved through a two-step process that begins with the formation of its corresponding dione (B5365651) precursor, followed by a chlorination reaction.

The initial step involves the synthesis of 5,6,7,8-tetrahydrophthalazine-1,4-dione (B12344336). This is typically accomplished through the condensation of a suitable cyclohexane-derived starting material, such as cyclohexanedicarboxylic anhydride, with hydrazine hydrate. This reaction forms the bicyclic pyridazinedione structure.

The subsequent and crucial step is the conversion of the 5,6,7,8-tetrahydrophthalazine-1,4-dione to the target 1,4-dichloro derivative. This transformation is carried out using a potent chlorinating agent. A common and effective method is to reflux the dione with phosphorus oxychloride (POCl₃). nih.gov In some procedures, the Vilsmeier reagent (a combination of POCl₃ and dimethylformamide) is used, which can facilitate the chlorination under specific conditions to yield the desired 1,4-dichlorinated product. mdpi.com The resulting 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine serves as a versatile intermediate for the synthesis of this compound and other substituted derivatives.

| Step | Reaction | Key Reagents | Product | Reference Analogy |

|---|---|---|---|---|

| 1 | Condensation / Cyclization | Cyclohexanedicarboxylic anhydride, Hydrazine hydrate | 5,6,7,8-Tetrahydrophthalazine-1,4-dione | mdpi.com |

| 2 | Chlorination | 5,6,7,8-Tetrahydrophthalazine-1,4-dione, Phosphorus oxychloride (POCl₃) | 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine | nih.govmdpi.com |

Palladium-Catalyzed Carbonylation Routes to Phthalazine Precursors

Modern synthetic chemistry widely employs palladium-catalyzed reactions for the efficient construction of complex heterocyclic scaffolds. For the synthesis of phthalazine precursors, particularly phthalazinones, palladium-catalyzed carbonylation methods offer an elegant and powerful approach. These reactions typically involve the coupling of an aryl halide or triflate with a nitrogen source and carbon monoxide (CO) to form the core phthalazinone ring system. Phthalazinones are direct precursors to chlorophthalazines.

One prominent method is the palladium-catalyzed three-component cycloaminocarbonylation. This process utilizes 2-formylaryl tosylates, various hydrazines, and carbon monoxide to efficiently synthesize substituted phthalazinones. mdpi.com This approach is valued for its ability to assemble the heterocyclic core in a single, convergent step.

Another advanced strategy is the palladium(II)-catalyzed intramolecular oxidative C-H/C-H cross-coupling. This method proceeds from N'-methylenebenzohydrazides, where the palladium catalyst facilitates a cyclization via electrophilic ortho-palladation followed by C-arylation onto the carbon-nitrogen double bond to form the phthalazin-1(2H)-one structure. nih.gov

These carbonylation routes are significant as they provide access to the fundamental phthalazine framework, which can then be further functionalized. The resulting phthalazinone can be converted to a chlorophthalazine using standard chlorinating agents like POCl₃.

| Methodology | Substrate Type | Key Reagents | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Three-Component Cycloaminocarbonylation | 2-Formylaryl tosylates | Hydrazines, Carbon Monoxide (CO) | Palladium Catalyst | Substituted Phthalazinones | mdpi.com |

| Intramolecular Oxidative C-H/C-H Cross-Coupling | N'-Methylenebenzohydrazides | Oxidant | Palladium(II) Catalyst | Phthalazin-1(2H)-ones | nih.gov |

| Denitrogenative Carbonylation | Aryl 1,2,3-benzotriazin-4(3H)-ones | Carbon Monoxide (CO) | Palladium Catalyst | Phthalimides and Phthalic Diamides | orgsyn.org |

| One-Pot Synthesis | 2-Halomethyl benzoates | Paraformaldehyde, Aryl hydrazines | Palladium Catalyst | Substituted Phthalazinones | oakwoodchemical.com |

Chemical Transformations and Reactivity of 1 Chloro 5,6,7,8 Tetrahydrophthalazine

Nucleophilic Substitution Reactions at the Chlorinated Position of the Phthalazine (B143731) Ring

The chlorine atom at the 1-position of the 5,6,7,8-tetrahydrophthalazine (B12973233) core is anticipated to be the primary site for nucleophilic substitution, a characteristic feature of electron-deficient chloroheteroaromatic compounds. The reactivity is driven by the electron-withdrawing effect of the adjacent nitrogen atoms in the pyridazine (B1198779) ring, which polarizes the C-Cl bond and stabilizes the intermediate of the substitution reaction. However, specific studies detailing these reactions for 1-Chloro-5,6,7,8-tetrahydrophthalazine are not extensively documented.

Reactions with Oxygen-Based Nucleophiles (e.g., alkoxides, aryloxides)

There is a lack of specific published research detailing the reactions of this compound with oxygen-based nucleophiles such as alkoxides (e.g., methoxide, ethoxide) or aryloxides (e.g., phenoxide). In analogous systems, such reactions typically yield the corresponding ether derivatives.

Reactions with Sulfur-Based Nucleophiles (e.g., mercaptans)

Reactions with Nitrogen-Based Nucleophiles (e.g., amines, hydrazines, heterocycles)

While reactions of various chlorophthalazines with nitrogen-based nucleophiles are known, specific examples involving this compound are not well-documented. Generally, such reactions with amines, hydrazines, or nitrogen-containing heterocycles would lead to the formation of the corresponding amino, hydrazino, or heterocyclic-substituted derivatives.

Transformations Involving the Saturated Carbocyclic Ring (5,6,7,8-tetrahydro)

The 5,6,7,8-tetrahydro portion of the molecule, a cyclohexane (B81311) ring, offers potential sites for further chemical modification. However, specific studies focusing on the functionalization or alteration of this ring in this compound are not described in the available literature.

Functionalization of the Cyclohexane Moiety

There is a lack of reported studies on the specific functionalization of the cyclohexane ring of this compound. Potential reactions could include halogenation, oxidation, or other transformations of the C-H bonds of the saturated ring.

Aromatization or Further Reduction of the Tetrahydro Ring

Scientific literature does not provide specific details on the aromatization of this compound to the corresponding 1-chlorophthalazine (B19308) or its further reduction. Aromatization would require an oxidation step, while further reduction would lead to a decahydrophtalazine derivative.

Electrophilic Aromatic Substitution on the Phthalazine System

The pyridazine nucleus, a diazine system, is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic significantly deactivates the aromatic ring towards electrophilic attack. The introduction of a chlorine atom, which is an electron-withdrawing group, further exacerbates this deactivation. Consequently, electrophilic aromatic substitution reactions on the phthalazine system of this compound are expected to be challenging and require forcing reaction conditions.

Given the paucity of specific experimental data for electrophilic aromatic substitution on this compound, a detailed data table of research findings cannot be provided at this time. It remains an area open to future investigation to fully elucidate the reactivity of this heterocyclic system under various electrophilic conditions.

Metal-Catalyzed Cross-Coupling Reactions of this compound

The chloro-substituent at the C1 position of this compound provides an excellent reactive site for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of functional groups onto the phthalazine core. The electron-deficient nature of the pyridazine ring can facilitate the oxidative addition step in the catalytic cycle of these reactions. nih.gov

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org While specific examples for this compound are not explicitly documented, the reactivity of the structurally similar 1,4-dichlorophthalazine (B42487) in Suzuki-type reactions has been reported. researchgate.net This suggests that this compound would be a suitable substrate for such transformations, enabling the introduction of various aryl and heteroaryl groups.

| Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 1-Phenyl-5,6,7,8-tetrahydrophthalazine | Not Reported |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 1-(4-Methoxyphenyl)-5,6,7,8-tetrahydrophthalazine | Not Reported |

| Thiophen-2-ylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene | 1-(Thiophen-2-yl)-5,6,7,8-tetrahydrophthalazine | Not Reported |

Note: The data in this table is hypothetical and based on the expected reactivity of this compound in Suzuki-Miyaura coupling reactions, extrapolated from findings on similar substrates. Actual yields may vary.

Sonogashira Coupling:

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction would allow for the introduction of various alkynyl moieties at the C1 position of the phthalazine ring, leading to the synthesis of conjugated enyne systems. The general applicability of the Sonogashira reaction to a wide range of N-heteroaryl halides suggests that this compound would be a viable substrate.

| Terminal Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Product | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | DMF | 1-(Phenylethynyl)-5,6,7,8-tetrahydrophthalazine | Not Reported |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | THF | 1-((Trimethylsilyl)ethynyl)-5,6,7,8-tetrahydrophthalazine | Not Reported |

| 1-Hexyne | Pd(OAc)₂ / XPhos | CuI | Cs₂CO₃ | Dioxane | 1-(Hex-1-yn-1-yl)-5,6,7,8-tetrahydrophthalazine | Not Reported |

Note: The data in this table is hypothetical and based on the expected reactivity of this compound in Sonogashira coupling reactions, extrapolated from general knowledge of this reaction on similar substrates. Actual yields may vary.

Heck Coupling:

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgorganic-chemistry.org This transformation would enable the vinylation of the C1 position of the phthalazine core. The success of the Heck reaction is often dependent on the nature of the alkene, with electron-deficient alkenes generally providing better results.

| Alkene | Palladium Catalyst | Base | Solvent | Product | Yield (%) |

| Styrene | Pd(OAc)₂ | Triethylamine | DMF | 1-Styryl-5,6,7,8-tetrahydrophthalazine | Not Reported |

| Methyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | Methyl (E)-3-(5,6,7,8-tetrahydrophthalazin-1-yl)acrylate | Not Reported |

| Cyclohexene (B86901) | Pd₂(dba)₃ / P(o-tolyl)₃ | NaOAc | DMA | 1-(Cyclohex-1-en-1-yl)-5,6,7,8-tetrahydrophthalazine | Not Reported |

Note: The data in this table is hypothetical and based on the expected reactivity of this compound in Heck coupling reactions, extrapolated from general principles and reactions on analogous systems. Actual yields may vary.

Synthesis and Exploration of Derivatives and Analogues of 1 Chloro 5,6,7,8 Tetrahydrophthalazine

Design Principles for Structural Diversification of the Tetrahydrophthalazine Scaffold

The structural diversification of the tetrahydrophthalazine core is guided by several key principles aimed at systematically exploring the structure-activity relationships (SAR) of the resulting compounds. researchgate.netrsc.org A primary strategy involves the modification of substituents on the phthalazine (B143731) ring, which can significantly influence the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. researchgate.net The introduction of various functional groups can also modulate the electronic and steric profile of the molecule, which is crucial for its interaction with biological targets. researchgate.net

Synthesis of Substituted Tetrahydrophthalazines via Derivatization Reactions

The chlorine atom at the C1 position of 1-chloro-5,6,7,8-tetrahydrophthalazine is a key functional handle for derivatization, primarily through nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.

Alkyl and Aryl Functionalizations

The introduction of alkyl and aryl groups at the C1 position of the tetrahydrophthalazine ring can be achieved through various modern synthetic methods. While direct nucleophilic substitution with alkyl or aryl Grignard or organolithium reagents can be challenging, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for this purpose.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, offer a versatile method for the arylation of chloro-heterocycles. beilstein-journals.org This reaction typically involves the coupling of the chloro-derivative with an arylboronic acid in the presence of a palladium catalyst and a base. The use of sterically hindered and electron-rich phosphine (B1218219) ligands can enhance the efficiency of these couplings, even with less reactive chloro-substrates. researchgate.netrsc.orgresearchgate.net For instance, the arylation of related chloropyridazines has been successfully demonstrated, suggesting a viable route for the synthesis of 1-aryl-5,6,7,8-tetrahydrophthalazines. rsc.org

For the introduction of alkyl groups, while direct cross-coupling methods can be employed, alternative strategies may also be considered. One approach involves the initial conversion of the chloro-substituent to a more reactive group, such as an iodo-substituent, which can then participate in a wider range of cross-coupling reactions, including those with alkyl-organometallic reagents. mdpi.com

Table 1: Examples of Alkyl and Aryl Functionalization Reactions on Related Heterocycles This table presents examples of reactions on similar heterocyclic systems that could be adapted for the functionalization of this compound.

researchgate.netresearchgate.netrsc.orgnih.govnih.gov| Reaction Type | Substrate | Reagent | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 5-Chloropyrazole | Arylboronic acid | Pd(OAc)2 | 4-Arylpyrazole | |

| Heck Arylation | Fluoroarenes | 2-Chloropyridine derivatives | Palladium catalyst | 2-(Fluorinated aryl)pyridines | |

| Alkylation | N-benzyl-4-aryl-1,2,3,6-tetrahydropyridine | Allyl halides | One-pot alkylation and ene-imine cyclization | Substituted 5-phenylmorphans |

Heteroatom-Containing Substituents (e.g., allylthio, morpholino, piperidino, perhydroazepino, piperazino derivatives)

The electrophilic nature of the C1 position in this compound makes it susceptible to nucleophilic aromatic substitution (SNAr) with a variety of heteroatom nucleophiles. beilstein-journals.orgresearchgate.net This allows for the straightforward introduction of sulfur- and nitrogen-containing substituents.

The synthesis of 1-(allylthio)-5,6,7,8-tetrahydrophthalazine derivatives has been reported, demonstrating the feasibility of introducing sulfur nucleophiles at the C1 position. These reactions typically proceed by treating the chlorotetrahydrophthalazine with an appropriate thiol in the presence of a base.

The introduction of cyclic amine moieties such as morpholino, piperidino, and piperazino groups is a common strategy in medicinal chemistry to enhance the pharmacological properties of a lead compound. These substitutions can be achieved through direct nucleophilic aromatic substitution or, more efficiently, via palladium-catalyzed Buchwald-Hartwig amination. The Buchwald-Hartwig amination is particularly advantageous as it often proceeds under milder conditions and with a broader substrate scope compared to traditional SNAr reactions. researchgate.netrsc.org For instance, the successful amination of 6-bromobenzo[h]quinazolin-4(3H)-ones with morpholine (B109124) using a Pd(OAc)2/XantPhos catalytic system has been reported, providing a precedent for the synthesis of 1-(morpholino)-5,6,7,8-tetrahydrophthalazine. nih.gov Similarly, the reaction of 1-bromonaphthalene (B1665260) with piperazine (B1678402) catalyzed by dichlorobis(tri-o-tolylphosphine)palladium(II) showcases a method for introducing the piperazine moiety. nih.gov

Table 2: Examples of Heteroatom-Containing Substitutions on Chloro-Heterocycles This table presents examples of reactions on similar heterocyclic systems that could be adapted for the derivatization of this compound.

rsc.orgnih.gov| Substituent | Reaction Type | Reagents | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Allylthio | Nucleophilic Substitution | Allyl mercaptan, Base | - | Allylthio-pyridazine | |

| Morpholino | Buchwald-Hartwig Amination | Morpholine | Pd(OAc)2, Xantphos, Cs2CO3 | Morpholinyl-quinoline | |

| Piperidino | Nucleophilic Substitution | Piperidine | - | Piperidino-pyridazine | |

| Piperazino | Buchwald-Hartwig Amination | Piperazine | Dichlorobis(tri-o-tolylphosphine)palladium(II), NaO-t-Bu | Piperazinyl-naphthalene |

Development of Fused Ring Systems Incorporating the Tetrahydrophthalazine Moiety

The construction of fused ring systems represents a significant step in the structural diversification of the tetrahydrophthalazine scaffold, leading to novel and often more rigid molecular architectures with distinct biological properties.

Triazolo-Fused Phthalazine Systems

The fusion of a triazole ring to the phthalazine core can be achieved through several synthetic strategies. A common approach involves the reaction of a hydrazine (B178648) derivative with a suitably functionalized phthalazine. For instance, the reaction of 6-hydrazinyl-3-aryl- documentsdelivered.comamanote.comnih.govtriazolo[4,3-b]pyridazine derivatives with various reagents can lead to further annulation. researchgate.net More directly, the cyclization of diaminopyridazines with nitrous acid is a known method for the formation of the v-triazolo[4,5-c]pyridazine system. documentsdelivered.comamanote.com

Another strategy involves the reaction of a pyridazinethione with an acid hydrazide. For example, spiro[cycloalkane]pyridazinones can be converted to their corresponding thiones, which then react with benzhydrazide to form 7H-spiro[ documentsdelivered.comamanote.comnih.govtriazolo[4,3-b]pyridazin-8,1′-cyclohexanes]. These methods highlight the potential to construct triazolo-fused systems from tetrahydrophthalazine precursors.

Table 3: Examples of Triazolo-Fused System Synthesis

researchgate.netdocumentsdelivered.comamanote.com| Fused System | Starting Material | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|---|

| documentsdelivered.comamanote.comnih.govTriazolo[4,3-b]pyridazine | 6-Hydrazinyl-3-aryl- documentsdelivered.comamanote.comnih.govtriazolo[4,3-b]pyridazine | Aromatic aldehydes | Ethanol, Reflux | 6-(2-Arylidenehydrazinyl)-3-aryl- documentsdelivered.comamanote.comnih.govtriazolo[4,3-b]pyridazine | |

| v-Triazolo[4,5-c]pyridazine | 5-Chloro-3,4-diaminopyridazine | Sodium nitrite | - | 7-Chloro-3H-1,2,3-triazolo[4,5-c]pyridazine | |

| 7H-Spiro[ documentsdelivered.comamanote.comnih.govtriazolo[4,3-b]pyridazin-8,1'-cyclohexane] | Spiro[cyclohexane-1,8'-[8H]dihydropyridazino[4,5-c]pyridazine]-1-thione | Benzhydrazide | n-BuOH, Reflux | 6-(4-Substituted-phenyl)-3-phenyl-7H-spiro[ documentsdelivered.comamanote.comnih.govtriazolo[4,3-b]pyridazin-8,1'-cyclohexane] |

Pyrazolopyridazine and Other Annulated Heterocycles

The synthesis of pyrazolopyridazines can be accomplished through the reaction of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. In the context of the tetrahydrophthalazine scaffold, a potential route involves the introduction of a suitable precursor at the C1 position, followed by cyclization. For example, the reaction of 4,6-dichloropyrimidine-5-carboxaldehyde with hydrazines selectively yields 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines, which are structurally related to pyrazolopyridazines. documentsdelivered.com

Furthermore, the Vilsmeier-Haack reaction on 5-(1-methylhydrazino)pyridazines has been shown to produce pyrazolo[3,4-d]pyridazines. nih.gov Another approach involves the reaction of ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates with hydrazine to form 2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-ones. These methodologies suggest that a suitably functionalized 1-hydrazinyl-5,6,7,8-tetrahydrophthalazine could serve as a key intermediate for the construction of pyrazolo-fused systems.

Table 4: Examples of Pyrazolopyridazine Synthesis

documentsdelivered.comnih.gov| Fused System | Starting Material | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidine | 4,6-Dichloropyrimidine-5-carboxaldehyde | Hydrazines | Heat | 1-Substituted 4-chloropyrazolo[3,4-d]pyrimidine | |

| Pyrazolo[3,4-d]pyridazine | 5-(1-Methylhydrazino)pyridazine | Vilsmeier-Haack reagent | - | Pyrazolo[3,4-d]pyridazine | |

| 2,6-Dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one | Ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylate | Hydrazine | - | 2-Aryl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one |

Spectroscopic and Advanced Analytical Methodologies in the Characterization of 1 Chloro 5,6,7,8 Tetrahydrophthalazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy would be the cornerstone for elucidating the precise molecular structure of 1-Chloro-5,6,7,8-tetrahydrophthalazine.

¹H NMR: Proton NMR would be critical for identifying the number of distinct proton environments, their multiplicity (splitting patterns), and their integration (ratio of protons). It would be expected to show signals corresponding to the aromatic proton on the pyridazine (B1198779) ring and the eight protons of the tetrahydro-fused ring. The chemical shifts and coupling constants would provide definitive information about the connectivity of the atoms.

¹³C NMR: Carbon-13 NMR spectroscopy would complement the proton data by revealing the number of unique carbon atoms in the molecule, including those in the heterocyclic and saturated rings. The chemical shifts would differentiate between aromatic, olefinic, and aliphatic carbons.

Without experimental data, a detailed spectral interpretation is not possible. A hypothetical data table is presented below to illustrate how such findings would be organized.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound No experimental data is currently available. This table is for illustrative purposes only.

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| H-4 | Data not available | s | 1H | Ar-H |

| H-5, H-8 | Data not available | m | 4H | -CH₂- |

| H-6, H-7 | Data not available | m | 4H | -CH₂- |

| ¹³C NMR | Chemical Shift (ppm) | Assignment | ||

| C-1 | Data not available | C-Cl | ||

| C-4 | Data not available | Ar-CH | ||

| C-4a | Data not available | Ar-C | ||

| C-5 | Data not available | -CH₂- | ||

| C-6 | Data not available | -CH₂- | ||

| C-7 | Data not available | -CH₂- | ||

| C-8 | Data not available | -CH₂- |

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Analysis (e.g., GC-MS, ESI-MS)

Mass spectrometry is indispensable for confirming the molecular weight and providing clues about the compound's structure through fragmentation analysis. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization-Mass Spectrometry (ESI-MS) would be employed. The analysis would aim to detect the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺, which would confirm the molecular weight. The presence of the chlorine isotope pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key diagnostic feature.

While experimental spectra are unavailable, predicted mass-to-charge ratios for various adducts have been calculated.

Table 2: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 169.05271 |

| [M+Na]⁺ | 191.03465 |

| [M-H]⁻ | 167.03815 |

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy would be used to identify the characteristic functional groups present in the molecule. The spectrum would be expected to show absorption bands corresponding to C-H stretching vibrations from both the aromatic and aliphatic portions of the molecule, C=N and C=C stretching from the aromatic ring, and the C-Cl stretching vibration.

Table 3: Expected IR Absorption Regions for this compound This table represents typical frequency ranges and not experimental data.

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 |

| C=N Stretch | 1650-1550 |

| C=C Stretch (Aromatic) | 1600-1450 |

Chromatographic Techniques for Separation and Purity Assessment (e.g., TLC, GC)

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC would be used for rapid monitoring of reaction progress and for preliminary purity checks. The retention factor (Rf) value would be determined using an appropriate solvent system.

Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), would provide a definitive assessment of the compound's purity and would be used to determine its retention time under specific chromatographic conditions.

Data from these techniques, such as Rf values and retention times, are highly dependent on the experimental conditions (e.g., stationary phase, mobile phase, temperature) and are therefore not available without specific experimental work.

Other Complementary Analytical Methods for Structural Elucidation (e.g., elemental analysis, X-ray crystallography for solid-state structures)

To provide a complete characterization, other analytical techniques would be employed:

Elemental Analysis: This method would determine the percentage composition of carbon, hydrogen, nitrogen, and chlorine in a purified sample. The experimental values would be compared against the calculated theoretical percentages for the molecular formula C₈H₉ClN₂ to confirm its elemental composition.

X-ray Crystallography: If a suitable single crystal of the compound could be grown, X-ray crystallography would provide unambiguous, high-resolution, three-dimensional structural information. This technique would definitively determine bond lengths, bond angles, and the conformation of the molecule in the solid state.

Computational and Theoretical Investigations of 1 Chloro 5,6,7,8 Tetrahydrophthalazine

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to elucidating the electronic structure of 1-Chloro-5,6,7,8-tetrahydrophthalazine. DFT methods provide a balance between computational cost and accuracy, making them suitable for molecules of this size.

Detailed analysis of the electronic structure involves the examination of molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial in predicting the chemical reactivity of a molecule. A smaller HOMO-LUMO energy gap generally implies higher reactivity. For substituted phthalazines, these calculations help in understanding how the chloro substituent and the tetrahydro-fused ring influence the electronic distribution and reactivity of the phthalazine (B143731) core. nih.gov

The introduction of a chlorine atom at the 1-position significantly alters the electronic landscape of the phthalazine system. The electron-withdrawing nature of chlorine is expected to lower the energy of the molecular orbitals and increase the electrophilicity of the carbon atom to which it is attached. This makes the C1 position susceptible to nucleophilic attack, a key feature in its synthetic utility.

Table 1: Calculated Electronic Properties of this compound (Illustrative) Note: These values are illustrative and would be determined from specific DFT calculations.

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

The molecular electrostatic potential (MEP) surface is another critical output of electronic structure calculations. It maps the electrostatic potential onto the electron density surface, visually identifying regions of positive and negative potential. For this compound, the MEP would likely show a region of negative potential around the nitrogen atoms of the pyridazine (B1198779) ring, indicating their Lewis basicity and sites for electrophilic attack. Conversely, a region of positive potential would be anticipated around the hydrogen atoms and the C1-Cl bond, highlighting potential sites for nucleophilic interaction.

Molecular Modeling and Conformational Landscape Exploration

The tetrahydro-fused ring of this compound introduces conformational flexibility that is absent in its fully aromatic counterpart, 1-chlorophthalazine (B19308). Molecular modeling techniques, including conformational searches using molecular mechanics or semi-empirical methods, are employed to explore the potential energy surface and identify stable conformers.

Table 2: Relative Energies of Potential Conformers of this compound (Illustrative) Note: These values are hypothetical and would be derived from conformational analysis studies.

| Conformer | Relative Energy (kcal/mol) |

| Half-Chair 1 | 0.0 |

| Half-Chair 2 | 0.8 |

| Boat | 5.2 |

These conformational studies can reveal the spatial arrangement of the chloro substituent relative to the rest of the molecule, which can have significant implications for its reactivity and steric hindrance in chemical reactions.

Mechanistic Studies of Chemical Reactions Involving this compound

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this includes studying its behavior in reactions such as nucleophilic aromatic substitution, where the chlorine atom is displaced by a nucleophile.

By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energies, which are indicative of the reaction rate. For instance, in a reaction with an amine, DFT calculations can model the approach of the nucleophile, the formation of a Meisenheimer-like intermediate, and the subsequent departure of the chloride ion. Such studies can elucidate the role of solvents and catalysts in the reaction.

Mechanistic investigations can also be applied to understand the regioselectivity of reactions. For example, if there were other potential leaving groups on the ring, computational models could predict which one would be preferentially substituted. These studies often reveal that reactions may proceed through a hydrazone intermediate. researchgate.net

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Computational methods can predict various spectroscopic parameters, which can be compared with experimental data to confirm the structure of a compound. For this compound, these predictions are highly valuable.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated and are often in good agreement with experimental values, aiding in the assignment of peaks in the NMR spectrum.

Vibrational Spectroscopy: Infrared (IR) and Raman spectra can be simulated by calculating the vibrational frequencies and intensities. This helps in assigning the observed absorption bands to specific molecular vibrations.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions within the molecule.

Table 3: Predicted Spectroscopic Data for this compound (Illustrative) Note: These are example predictions and would be refined by actual calculations.

| Spectroscopy | Predicted Parameter | Value |

| ¹³C NMR | Chemical Shift of C1 | ~150 ppm |

| ¹H NMR | Chemical Shift of H5 | ~2.5-3.0 ppm |

| IR | C-Cl Stretch Frequency | ~700-800 cm⁻¹ |

| UV-Vis | λmax | ~280 nm |

Beyond spectroscopy, various reactivity descriptors can be calculated from the electronic structure data. These include:

Fukui Functions: These descriptors indicate the propensity of each atomic site in the molecule to undergo nucleophilic, electrophilic, or radical attack.

These computational and theoretical investigations provide a comprehensive understanding of the chemical nature of this compound, from its fundamental electronic properties to its behavior in chemical reactions.

Applications of 1 Chloro 5,6,7,8 Tetrahydrophthalazine in Chemical Research and Development

A Versatile Synthetic Building Block in Organic Chemistry

The reactivity of the chlorine atom at the 1-position of the 5,6,7,8-tetrahydrophthalazine (B12973233) ring system makes this compound a highly adaptable building block in organic synthesis. The electron-deficient nature of the phthalazine (B143731) ring, further enhanced by the inductive effect of the chlorine atom, facilitates nucleophilic substitution reactions. This allows for the facile introduction of a wide array of functional groups, including amines, alcohols, thiols, and carbon nucleophiles. This versatility enables chemists to construct a diverse library of substituted tetrahydrophthalazine derivatives.

Furthermore, the chloro-substituent serves as a handle for various transition metal-catalyzed cross-coupling reactions. Methodologies such as Suzuki, Heck, and Sonogashira couplings can be employed to form new carbon-carbon and carbon-heteroatom bonds, thereby expanding the molecular complexity and diversity of the resulting products. The ability to participate in these powerful bond-forming reactions positions 1-Chloro-5,6,7,8-tetrahydrophthalazine as a key intermediate in the synthesis of complex organic molecules.

Exploration within Medicinal Chemistry Research as a Privileged Heterocyclic Scaffold

The phthalazine core is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. The partially saturated nature of the 5,6,7,8-tetrahydrophthalazine core provides a three-dimensional geometry that can be advantageous for specific interactions within the binding pockets of proteins.

Design and Synthesis of Molecular Scaffolds for Biological Target Engagement

Researchers are leveraging this compound to design and synthesize novel molecular scaffolds aimed at engaging a variety of biological targets. By strategically modifying the core structure through the reactions described in the previous section, medicinal chemists can fine-tune the steric and electronic properties of the molecule to optimize its interaction with a specific protein. This approach has been instrumental in the development of compounds with potential therapeutic applications in areas such as oncology, inflammation, and infectious diseases. The tetrahydrophthalazine framework can serve as a rigid core from which various pharmacophoric groups can be appended, allowing for a systematic exploration of the structure-activity relationship (SAR).

Development of Phthalazine-Based Probes and Tool Compounds

Beyond therapeutic applications, this compound is a valuable starting material for the development of chemical probes and tool compounds. These molecules are essential for studying biological processes and validating new drug targets. For instance, by incorporating fluorescent tags or reactive groups onto the tetrahydrophthalazine scaffold, researchers can create probes that allow for the visualization and tracking of specific biomolecules within a cellular environment. These tool compounds are critical for elucidating the mechanism of action of drugs and understanding the complex signaling pathways that govern cellular function.

Potential in Materials Science Research

While the applications of this compound in materials science are still in the exploratory phase, the inherent properties of the molecule suggest significant potential in this area.

Ligand Development for Metal Complexes and Catalysis

The nitrogen atoms within the phthalazine ring possess lone pairs of electrons, making them excellent candidates for coordination to metal centers. The derivatization of this compound allows for the synthesis of novel ligands with tailored electronic and steric properties. These ligands can then be used to form metal complexes with a wide range of transition metals. Such complexes are of great interest for their potential applications in catalysis, where the ligand plays a crucial role in determining the activity, selectivity, and stability of the catalyst. The development of new ligand frameworks derived from this scaffold could lead to the discovery of novel catalysts for important organic transformations.

Incorporation into Advanced Organic Materials (e.g., polycyclic heteroaromatic compounds)

The phthalazine nucleus can be incorporated into larger, conjugated systems to create advanced organic materials with interesting photophysical and electronic properties. Through cross-coupling reactions, the this compound unit can be fused with other aromatic or heteroaromatic rings to construct extended polycyclic heteroaromatic compounds. These materials are being investigated for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. The ability to functionalize the tetrahydrophthalazine core provides a means to tune the optical and electronic properties of these materials, opening up new avenues for the design of next-generation organic electronics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Chloro-5,6,7,8-tetrahydrophthalazine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via chlorination of tetrahydrophthalazine precursors. For example, 1-chlorophthalazine derivatives are often prepared from phthalic anhydride or naphthalene, followed by catalytic hydrogenation to achieve the tetrahydro structure. Reaction conditions such as temperature (e.g., 80–100°C for chlorination) and solvent polarity significantly affect yield and purity. Impurities like unreacted starting materials or dehalogenated byproducts can be minimized using inert atmospheres and controlled stoichiometry .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the chlorine substitution pattern and tetrahydro ring conformation. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (as applied to structurally similar compounds like 2-phenyl-5,6,7,8-tetrahydroimidazo derivatives) resolves stereochemical ambiguities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use NIOSH-certified eye protection and nitrile gloves to avoid skin contact. Conduct reactions in fume hoods with proper ventilation. Contaminated gloves must be disposed of as hazardous waste. Regular handwashing and workspace decontamination protocols are mandatory, as outlined in safety frameworks for chlorinated heterocycles .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize byproduct formation?

- Methodological Answer : Byproduct suppression requires precise control of reaction kinetics. For example, using slow addition of chlorinating agents (e.g., POCl₃) at 0–5°C reduces over-chlorination. Catalytic additives like dimethylformamide (DMF) can enhance selectivity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the target compound with >95% purity .

Q. How can conflicting data regarding the degradation products of this compound be resolved using advanced chromatographic methods?

- Methodological Answer : Conflicting reports on degradation pathways (e.g., hydrolysis vs. photolysis) necessitate hyphenated techniques like HPLC-UV-MS/MS. For instance, reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase can separate degradation intermediates. Mass spectral libraries of related chlorinated heterocycles (e.g., tetrahydroimidazo compounds) assist in peak identification .

Q. What strategies should be employed to evaluate the reactivity of this compound in heterocyclic substitution reactions?

- Methodological Answer : Reactivity studies should compare nucleophilic substitution (SNAr) rates under varying solvents (polar aprotic vs. protic) and temperatures. Kinetic monitoring via in-situ IR spectroscopy tracks intermediate formation. Computational modeling (DFT) predicts activation energies for substitution at the C1 position, guiding experimental design .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported stability profiles of this compound under aqueous conditions?

- Methodological Answer : Discrepancies may arise from pH-dependent hydrolysis. Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) under buffered conditions (pH 3–9) clarifies degradation pathways. Quantification of hydrolyzed products (e.g., tetrahydrophthalazine-1-ol) via LC-MS validates competing degradation mechanisms (oxidative vs. hydrolytic) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.